(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide
CAS No.:
Cat. No.: VC17737361
Molecular Formula: C7H13N3O2S
Molecular Weight: 203.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13N3O2S |
|---|---|
| Molecular Weight | 203.26 g/mol |
| IUPAC Name | (2-ethyl-5-methylpyrazol-3-yl)methanesulfonamide |
| Standard InChI | InChI=1S/C7H13N3O2S/c1-3-10-7(4-6(2)9-10)5-13(8,11)12/h4H,3,5H2,1-2H3,(H2,8,11,12) |
| Standard InChI Key | XOZZCADSYFQZDM-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC(=N1)C)CS(=O)(=O)N |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃N₃O₂S | |
| Molecular Weight | 203.26 g/mol | |
| IUPAC Name | (2-ethyl-5-methylpyrazol-3-yl)methanesulfonamide | |
| Canonical SMILES | CCN1C(=CC(=N1)C)CS(=O)(=O)N | |
| InChIKey | XOZZCADSYFQZDM-UHFFFAOYSA-N |
The pyrazole ring’s planar structure and conjugated π-system facilitate interactions with biological targets, while the sulfonamide group enhances solubility and hydrogen-bonding capacity . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are typically employed for structural validation, though specific spectral data for this compound remain unpublished .
Synthesis and Manufacturing Pathways
The synthesis of (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide involves multi-step reactions, often beginning with the formation of the pyrazole core. A common strategy includes:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. For example, ethyl acetoacetate may react with ethyl hydrazinecarboxylate under acidic conditions to yield a 3-methylpyrazole intermediate .
-
Sulfonamide Functionalization: Subsequent sulfonation at the pyrazole’s 3-position using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine.
-
Ethyl Group Introduction: Alkylation at the pyrazole’s 1-position using ethyl iodide or bromide under basic conditions .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Ethyl acetoacetate, hydrazine hydrate, HCl, reflux | 65% | |
| 2 | MsCl, triethylamine, dichloromethane, 0°C | 78% | |
| 3 | Ethyl iodide, K₂CO₃, DMF, 80°C | 82% |
Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to maximizing yield and purity. Chromatographic techniques (e.g., silica gel column chromatography) are typically employed for purification .
Chemical Reactivity and Functional Modifications
The compound’s reactivity is dominated by two features:
-
Pyrazole Ring: Susceptible to electrophilic substitution at the 4-position due to electron-rich aromaticity.
-
Sulfonamide Group: Participates in nucleophilic substitutions, particularly at the sulfur atom, enabling derivatization for enhanced bioactivity.
Key Reactions:
-
Nucleophilic Substitution: Reaction with amines or alcohols to replace the sulfonamide’s oxygen atoms, yielding sulfonyl ureas or sulfonate esters.
-
Oxidation: Treatment with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfonamide to sulfonic acid derivatives .
-
Coordination Chemistry: The sulfonamide’s lone pairs enable complexation with transition metals (e.g., Cu²⁺, Zn²⁺), relevant for catalytic applications.
The sulfonamide moiety enhances target binding via hydrogen bonding with enzyme active sites (e.g., cyclooxygenase-2, viral proteases) . Molecular docking studies suggest that (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide could inhibit inflammatory mediators like nitric oxide synthase (NOS) through similar interactions .
Future Research Directions
-
Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in preclinical models.
-
Structure-Activity Relationships (SAR): Synthesize analogs with varied alkyl chains (e.g., propyl, isopropyl) to optimize target affinity.
-
Toxicological Profiling: Assess acute and chronic toxicity in rodent models to establish safety margins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume